molecular formula C9H8Cl2N4 B13647415 1-(2,6-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine

1-(2,6-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13647415
M. Wt: 243.09 g/mol
InChI Key: XYEUATZGEKTCOQ-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound characterized by the presence of a triazole ring substituted with a dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with membrane integrity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2,6-Dichlorophenylacetic acid

Comparison: 1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may offer enhanced stability, specific binding affinities, and unique biological activities .

Properties

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(11)6(7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI Key

XYEUATZGEKTCOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)N)Cl

Origin of Product

United States

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